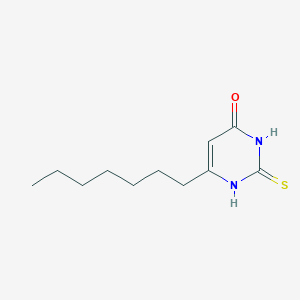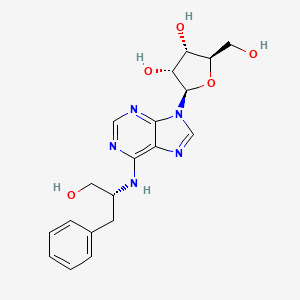![molecular formula C45H55O4P B12930459 1,10-bis(3,5-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12930459.png)
1,10-bis(3,5-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,10-bis(3,5-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple tert-butyl groups and a dioxaphosphocine ring system. It has garnered interest due to its potential use as an antioxidant and stabilizer in various industrial applications.
Vorbereitungsmethoden
The synthesis of 1,10-bis(3,5-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves several steps. One common method includes the reaction of 3,5-di-tert-butylphenol with phosphorus trichloride, followed by the addition of a suitable diol to form the dioxaphosphocine ring. The reaction conditions typically involve the use of an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity .
Analyse Chemischer Reaktionen
1,10-bis(3,5-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound back to its phosphine form.
Substitution: The tert-butyl groups can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1,10-bis(3,5-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several scientific research applications:
Chemistry: Used as an antioxidant and stabilizer in polymer chemistry to prevent degradation of materials.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in drug formulations to enhance stability and shelf life.
Wirkmechanismus
The mechanism of action of 1,10-bis(3,5-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its ability to scavenge free radicals and inhibit oxidative degradation. The compound interacts with reactive oxygen species (ROS) and neutralizes them, thereby protecting materials and biological systems from oxidative damage. The molecular targets include various ROS and free radicals, and the pathways involved are primarily related to antioxidant defense mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,10-bis(3,5-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide include:
Tris(2,4-di-tert-butylphenyl) phosphite: Another antioxidant used in polymer chemistry.
Bis(2,4-di-tert-butylphenyl) phosphate: Known for its cell growth-inhibiting properties.
3,3’,5,5’-tetra-tert-butyl-2,2’-dihydroxybiphenylphosphate: Used in similar applications as an antioxidant.
These compounds share structural similarities but differ in their specific applications and effectiveness in various contexts. The unique dioxaphosphocine ring in 1,10-bis(3,5-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide provides distinct advantages in terms of stability and reactivity.
Eigenschaften
Molekularformel |
C45H55O4P |
|---|---|
Molekulargewicht |
690.9 g/mol |
IUPAC-Name |
1,10-bis(3,5-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C45H55O4P/c1-41(2,3)31-21-29(22-32(25-31)42(4,5)6)35-15-13-27-17-19-45-20-18-28-14-16-36(40(38(28)45)49-50(46,47)48-39(35)37(27)45)30-23-33(43(7,8)9)26-34(24-30)44(10,11)12/h13-16,21-26H,17-20H2,1-12H3,(H,46,47) |
InChI-Schlüssel |
GZCKZGSNEBANNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=C3C4=C(CCC45CCC6=C5C(=C(C=C6)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)OP(=O)(O3)O)C=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imidazo[2,1-b]thiazole, 2-methyl-6-(3-pyridinyl)-](/img/structure/B12930384.png)
![N-[4-chloro-6-methyl-5-(3-methylbutyl)pyrimidin-2-yl]acetamide](/img/structure/B12930390.png)
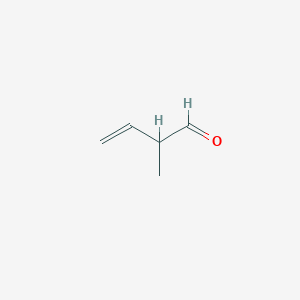

![N,6-Dimethylbenzo[d]oxazol-2-amine](/img/structure/B12930410.png)

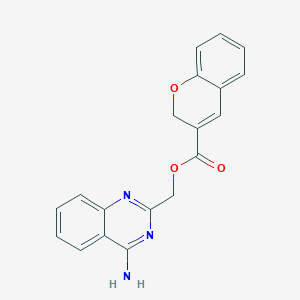
![(4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12930425.png)
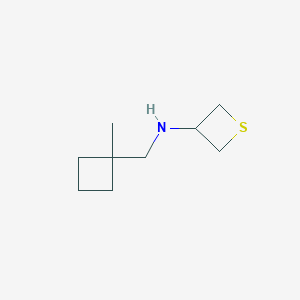
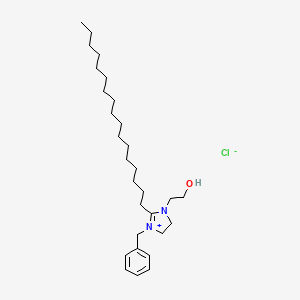
![6-Methoxy-3-azabicyclo[3.1.0]hexane](/img/structure/B12930437.png)
